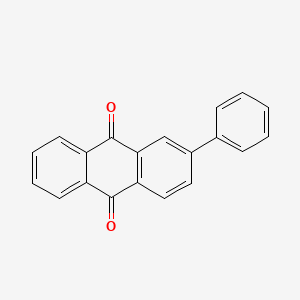

2-Phenylanthraquinone

Descripción general

Descripción

2-Phenylanthraquinone is an organic compound with the chemical formula C20H12O2. It is a derivative of anthraquinone, where a phenyl group is substituted at the second position of the anthraquinone structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenylanthraquinone can be synthesized through several methods. One common method involves the Suzuki coupling reaction. In this process, 2-iodo-9,10-anthraquinone is reacted with benzeneboronic acid in the presence of a palladium catalyst and a base. The reaction typically takes place in an organic solvent such as dimethylformamide or toluene, under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar coupling reactions but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: The major product is typically a quinone derivative.

Reduction: The major product is a hydroquinone derivative.

Substitution: Depending on the substituent, various substituted anthraquinone derivatives can be formed.

Aplicaciones Científicas De Investigación

Photochemical Applications

2-PAQ has been investigated for its photochemical properties, particularly in photoredox reactions. Research indicates that 2-PAQ can undergo photoredox reactions through mechanisms involving electron transfer and hydrogen abstraction.

Mechanisms of Photoredox Reactions

A study conducted on the photophysical and photochemical behavior of 2-PAQ revealed that it undergoes a two-step photoredox reaction pathway in aqueous solutions. The efficiency of this reaction is influenced by the distance between the benzyl alcohol moiety and the anthraquinone ketone group, which affects electron transfer rates .

Table 1: Photoredox Reaction Efficiency of 2-PAQ

| Condition | Quantum Yield (Φ) | Reaction Pathway |

|---|---|---|

| pH 2 | ~0.07 | Two-step pathway |

| pH 7 | Low | Less reactive |

The biological activities of anthraquinone derivatives, including 2-PAQ, have garnered significant interest due to their potential therapeutic applications.

Anticancer Activity

Research has shown that compounds related to 2-PAQ exhibit cytotoxic effects against various cancer cell lines. For instance, knipholone, a phenyl anthraquinone derivative, demonstrated significant cytotoxicity against human cell lines such as Jurkat and HEK293 .

Table 2: Cytotoxicity of Knipholone Derivatives

| Compound | Cell Line | Inhibition (%) at 50 μM |

|---|---|---|

| Knipholone (1) | Jurkat | 62-95 |

| Knipholone Anthrone (2) | SH-SY5Y | 70 |

Antimalarial and Antiviral Activity

Additionally, knipholone and its derivatives have shown promising antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition . Moreover, compound 2 exhibited anti-HIV activity with significant replication inhibition in infected peripheral blood mononuclear cells (PBMCs) .

Material Science Applications

In materials science, anthraquinones like 2-PAQ are explored for their potential in dye-sensitized solar cells (DSSCs) due to their strong light absorption properties and ability to facilitate electron transfer processes.

Dye-Sensitized Solar Cells

Research indicates that incorporating anthraquinones into DSSCs can enhance the efficiency of light harvesting and charge separation, making them suitable candidates for photovoltaic applications.

Case Studies

Several studies have documented the effects of substituents on the reactivity and efficiency of photochemical reactions involving anthraquinones:

Case Study: Photoredox Reaction Mechanism Analysis

- A time-resolved spectroscopic study highlighted how structural modifications in anthraquinones influence their photochemical pathways, specifically noting that the introduction of phenyl groups can modulate reaction efficiencies significantly .

Case Study: Biological Activity Evaluation

Mecanismo De Acción

The mechanism by which 2-Phenylanthraquinone exerts its effects involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which are crucial in various biochemical pathways. For instance, in biological systems, it can interact with cellular components to induce oxidative stress, leading to cell death in cancer cells .

Comparación Con Compuestos Similares

1-Phenylanthraquinone: Similar in structure but with the phenyl group at the first position.

9,10-Anthraquinone: The parent compound without any phenyl substitution.

2-(p-Hydroxymethyl)phenylanthraquinone: A derivative with a hydroxymethyl group on the phenyl ring.

Uniqueness: 2-Phenylanthraquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1-Phenylanthraquinone, it exhibits different electrochromic behaviors, making it suitable for specific applications in electrochromic devices .

Actividad Biológica

2-Phenylanthraquinone is a compound belonging to the anthraquinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antibacterial, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound (C15H10O2) features a structure characterized by two fused benzene rings with a quinone functional group. Its molecular formula indicates that it possesses a significant degree of conjugation, which is often associated with enhanced biological activity.

1. Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines. For example:

- Cytotoxicity : A study indicated that this compound exhibited significant cytotoxic effects against human cervix carcinoma KB-3-1 cells with an IC50 value of approximately 5 µM .

| Cell Line | IC50 (µM) |

|---|---|

| KB-3-1 (Cervical Carcinoma) | 5 |

| Jurkat (T-cell Leukemia) | 10 |

| HEK293 (Embryonic Kidney) | 15 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

2. Antibacterial Activity

This compound also exhibits antibacterial properties. Its effectiveness against various bacterial strains has been documented:

- Antibacterial Spectrum : The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be a potential candidate for developing new antibacterial agents.

3. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative damage in cells.

- DPPH Radical Scavenging : The compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µM, indicating its potential as an antioxidant agent .

Case Studies and Research Findings

Several case studies have explored the biological effects of anthraquinones, including this compound:

- Cytotoxicity Study : In a detailed cytotoxicity study involving various human cancer cell lines, researchers found that this compound induced significant cell death through apoptosis pathways. The study provided evidence of increased caspase activity in treated cells compared to controls.

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of formulations containing this compound against skin infections caused by resistant bacterial strains. Results indicated a marked improvement in infection resolution rates among patients treated with the anthraquinone formulation compared to standard antibiotic treatments.

Propiedades

IUPAC Name |

2-phenylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZCFGZBDDCNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310683 | |

| Record name | 2-PHENYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-97-8 | |

| Record name | 9, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.